N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide
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Overview
Description
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethanesulfonyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce sulfonyl derivatives .
Scientific Research Applications
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the electrophilicity of the compound, making it a potent reagent for electrophilic substitution reactions . The compound can also form stable complexes with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-[(trifluoromethanesulfonyl)amino]benzamide
- N-Propyl-2-[(trifluoromethanesulfonyl)amino]benzamide
- N-Butyl-2-[(trifluoromethanesulfonyl)amino]benzamide
Uniqueness
N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide is unique due to its specific ethyl group, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .
Properties
CAS No. |
80798-80-7 |
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Molecular Formula |
C10H11F3N2O3S |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-ethyl-2-(trifluoromethylsulfonylamino)benzamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-2-14-9(16)7-5-3-4-6-8(7)15-19(17,18)10(11,12)13/h3-6,15H,2H2,1H3,(H,14,16) |
InChI Key |
MKAOLZGYWAGMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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